

# Cross-Validation of 2-Nitrophenyl Octyl Ether (NiOEP) Characterization by Different Spectroscopic Techniques

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## Compound of Interest

Compound Name: Nickel octaethylporphyrin

Cat. No.: B15555982

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis and drug development, the unambiguous characterization of organic compounds is paramount. 2-Nitrophenyl octyl ether (NiOEP), also known as o-nitrophenyl octyl ether (o-NPOE), is a widely used plasticizer in ion-selective electrodes and a matrix in mass spectrometry.[1][2] Its purity and structural integrity are critical for the reliability of these applications. This guide provides a comprehensive cross-validation of NiOEP characterization using four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By comparing the data obtained from each method, a more robust and confident structural elucidation can be achieved.

## A Comparative Analysis of Spectroscopic Data for NiOEP

The following tables summarize the quantitative data obtained from the spectroscopic analysis of NiOEP, providing a clear comparison of the characteristic signals and fragments identified by each technique.

Table 1:  $^1\text{H}$  NMR Spectral Data for NiOEP

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.78	dd, J = 8.2, 1.6 Hz	1H	Ar-H
7.50	ddd, J = 8.8, 7.4, 1.6 Hz	1H	Ar-H
7.10	dd, J = 8.8, 1.0 Hz	1H	Ar-H
7.02	ddd, J = 8.2, 7.4, 1.0 Hz	1H	Ar-H
4.13	t, J = 6.5 Hz	2H	O-CH <sub>2</sub> -
1.85	p, J = 6.7 Hz	2H	O-CH <sub>2</sub> -CH <sub>2</sub> -
1.48 - 1.25	m	10H	-(CH <sub>2</sub> ) <sub>5</sub> -
0.89	t, J = 7.0 Hz	3H	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data for NiOEP

Chemical Shift ( $\delta$ , ppm)	Assignment
152.9	Ar-C-O
140.4	Ar-C-NO <sub>2</sub>
133.8	Ar-CH
125.5	Ar-CH
120.9	Ar-CH
114.7	Ar-CH
69.3	O-CH <sub>2</sub>
31.8	CH <sub>2</sub>
29.3	CH <sub>2</sub>
29.2	CH <sub>2</sub>
26.0	CH <sub>2</sub>
25.9	CH <sub>2</sub>
22.6	CH <sub>2</sub>
14.1	CH <sub>3</sub>

Table 3: FTIR Spectral Data for NiOEP (ATR-Neat)[3]

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
3080 - 3050	Aromatic C-H Stretch	Aromatic Ring
2924	Aliphatic C-H Stretch (asymmetric)	Alkyl Chain
2854	Aliphatic C-H Stretch (symmetric)	Alkyl Chain
1580	C=C Stretch	Aromatic Ring
1523	N-O Asymmetric Stretch	Nitro Group
1475	CH <sub>2</sub> Bend	Alkyl Chain
1348	N-O Symmetric Stretch	Nitro Group
1260	Ar-O Stretch	Aryl Ether
1045	C-O Stretch	Alkyl Ether

Table 4: Mass Spectrometry Data for NiOEP (Electron Ionization - 70 eV)[3]

m/z	Relative Intensity (%)	Proposed Fragment
251	~15	[M] <sup>+</sup> (Molecular Ion)
139	100	[M - C <sub>8</sub> H <sub>16</sub> ] <sup>+</sup>
123	~30	[M - C <sub>8</sub> H <sub>16</sub> - O] <sup>+</sup>
109	~25	[C <sub>6</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
93	~40	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
65	~35	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Detailed Experimental Protocols

The following sections provide detailed methodologies for the characterization of NiOEP using different spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of NiOEP is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra are recorded on a 400 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Parameters:**
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width:  $30^\circ$
  - Spectral width: -2 to 10 ppm
- **$^{13}\text{C}$  NMR Parameters:**
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse program: Proton-decoupled
  - Spectral width: -10 to 220 ppm
- **Data Processing:** The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for the central peak of the  $\text{CDCl}_3$  triplet for  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small drop of neat NiOEP liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.
- Parameters:
  - Spectral range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 32
- Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of NiOEP is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Parameters:
  - Wavelength range: 200 - 400 nm
  - Scan speed: Medium
  - Slit width: 1.0 nm
- Data Processing: The spectrum of the pure solvent is used as a baseline and is subtracted from the sample spectrum. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined.

## Mass Spectrometry (MS)

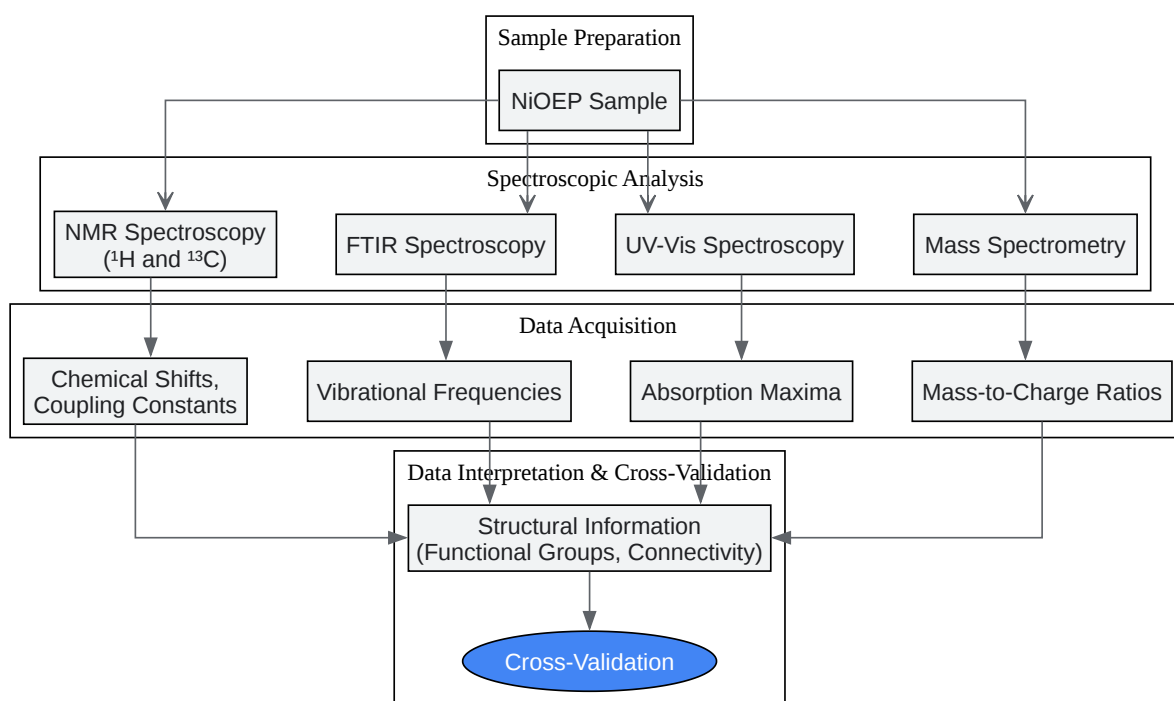
- Sample Introduction: A dilute solution of NiOEP in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS).

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
- Parameters:
  - Ionization mode: Electron Ionization (EI)
  - Ionization energy: 70 eV
  - Mass range:  $m/z$  50 - 300
- Data Processing: The mass spectrum is recorded, showing the relative abundance of different fragment ions as a function of their mass-to-charge ratio ( $m/z$ ).

## Visualization of Experimental Workflow and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and the chemical structure of NiOEP.



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Caption: Experimental workflow for the cross-validation of NiOEP characterization.

Caption: Chemical structure of 2-Nitrophenyl Octyl Ether (NiOEP).

By integrating the data from these complementary spectroscopic techniques, a comprehensive and reliable characterization of 2-nitrophenyl octyl ether is achieved. This cross-validation approach ensures the accuracy of the compound's identity and purity, which is essential for its application in sensitive analytical and developmental fields.



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